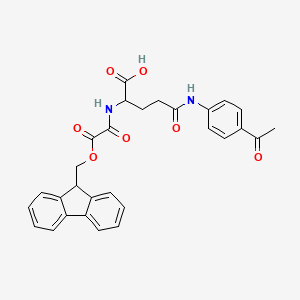
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid is a complex organic compound with a molecular formula of C26H23NO5. This compound is known for its unique structural features, which include a fluorenylmethoxy group and an acetylphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid involves several steps. One common method includes the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the acetylation of the phenylalanine derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Fmoc-L-phenylalanine: Lacks the acetyl group, making it less versatile in certain reactions.
N-acetyl-L-phenylalanine: Does not have the fluorenylmethoxy group, which reduces its steric hindrance and binding specificity.
Fmoc-L-4-acetylphenylalanine: Similar but lacks the oxoacetamido group, affecting its reactivity and applications.
Properties
Molecular Formula |
C29H26N2O7 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-(4-acetylanilino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoacetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H26N2O7/c1-17(32)18-10-12-19(13-11-18)30-26(33)15-14-25(28(35)36)31-27(34)29(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-16H2,1H3,(H,30,33)(H,31,34)(H,35,36) |
InChI Key |
KQUAHTFWXYRQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)NC(=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


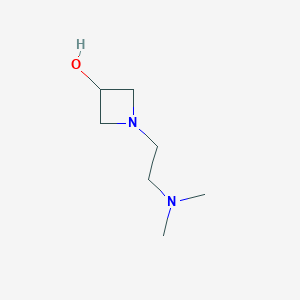

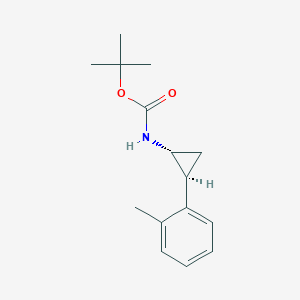
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
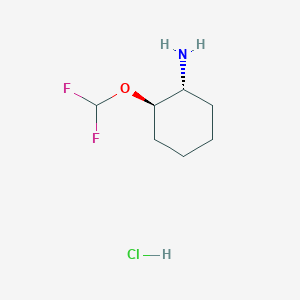
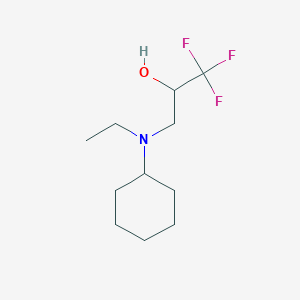
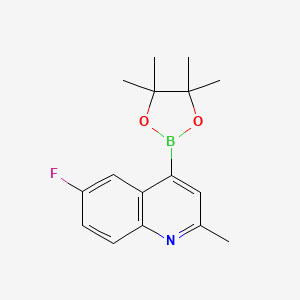
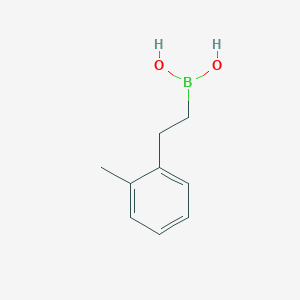
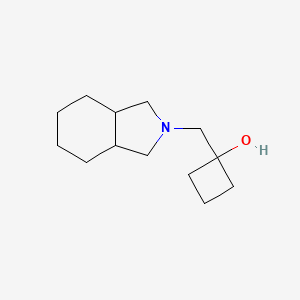
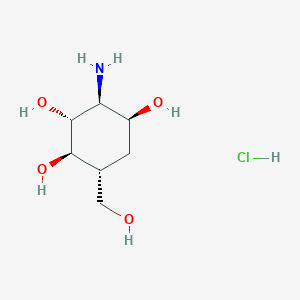

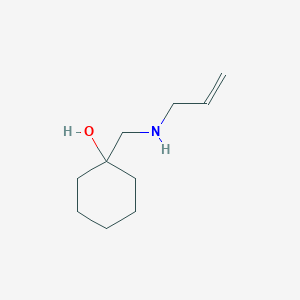

![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
